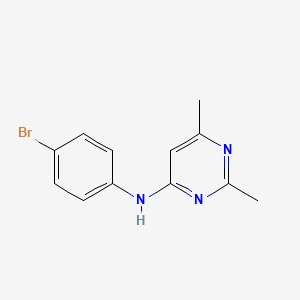

N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine

Description

N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine is a pyrimidine derivative characterized by a 2,6-dimethylpyrimidine core and a para-bromophenyl substituent. The bromine atom at the para position of the phenyl ring and the dimethyl groups on the pyrimidine core are critical for its electronic, steric, and intermolecular interaction properties .

Properties

IUPAC Name |

N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c1-8-7-12(15-9(2)14-8)16-11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIOZBKPSMRKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromoaniline and 2,6-dimethylpyrimidine-4-carboxylic acid.

Condensation Reaction: The 4-bromoaniline is reacted with 2,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: N-oxides of the pyrimidine ring.

Reduction Products: Dihydropyrimidine derivatives.

Scientific Research Applications

Anticancer Research

One of the most promising applications of N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine is in anticancer research. Preliminary studies indicate that the compound exhibits antimitotic activity , making it a candidate for further investigation in cancer treatment . Its structural similarity to other known anticancer agents suggests potential efficacy against various cancer types.

Antimicrobial Properties

The compound is also being explored for its antimicrobial and antifungal properties . Derivatives of pyrimidine compounds often demonstrate significant biological activities, and this compound may exhibit similar effects . This opens avenues for its use in treating infections caused by resistant microbial strains.

Lead Compound Development

This compound serves as a lead compound in drug discovery efforts aimed at developing new therapeutic agents. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity . The compound's interaction with biological targets is crucial for understanding its mechanism of action and therapeutic potential.

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships (SAR) of this compound has revealed insights into how modifications can impact its biological activity. For instance, variations in the substituents on the pyrimidine ring can lead to significant changes in potency against specific biological targets . This information is vital for optimizing drug candidates during the development process.

Potential in Treating Psoriasis

The compound's antimitotic activity suggests potential applications in treating skin conditions such as psoriasis. The ability to modulate cell proliferation makes it a candidate for further exploration in dermatological therapies .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine involves:

Molecular Targets: The compound targets specific enzymes and receptors in microbial and cancer cells.

Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to cell death in microorganisms and cancer cells.

Binding Mode: Molecular docking studies have shown that the compound binds to the active site of target enzymes, inhibiting their activity.

Comparison with Similar Compounds

Substituent Variations: Halogens and Alkyl Groups

The substituents on the pyrimidine core and aryl group significantly influence physicochemical and biological properties.

Key Observations :

- Halogen Effects: Bromine at the para position (as in the target compound) enhances reactivity and intermolecular interactions (e.g., C–H⋯Br hydrogen bonds) compared to fluorine or chlorine .

- Alkyl Groups : The 2,6-dimethyl groups on the pyrimidine core improve steric hindrance and metabolic stability compared to ethyl or cyclopropylmethyl substituents .

Core Structure Modifications

The pyrimidine core’s fusion with heterocycles (e.g., thieno, pyrrolo) alters biological activity profiles.

| Compound Name | Core Structure | Unique Feature | Biological Activity | Reference |

|---|---|---|---|---|

| N-(4-phenoxyphenyl)-pyrrolo[2,3-d]pyrimidin-4-amine | Pyrrolo[2,3-d]pyrimidine | Pyrrolo-fused core | Broad-spectrum kinase inhibition | |

| 2-(4-methoxyphenyl)-cyclopenta[d]pyrimidin-4-amine | Cyclopenta[d]pyrimidine | Cyclopentane fusion | Antiviral activity | |

| n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | Thieno[2,3-d]pyrimidine | Thiophene fusion, isopropyl | Unique antimicrobial properties |

Key Observations :

- Thieno vs. Pyrimidine: Thieno-fused cores (e.g., thieno[2,3-d]pyrimidine) exhibit enhanced π-π stacking and membrane permeability compared to non-fused pyrimidines .

- Pyrrolo vs. Thieno: Pyrrolo-fused derivatives may target different enzymatic pathways due to altered electron distribution .

Crystallographic and Intermolecular Interactions

The para-bromophenyl group in the target compound influences crystal packing via weak interactions:

Future Research :

- Biological Screening : Evaluate anticancer, antimicrobial, and kinase inhibitory activities, as suggested by structural analogs .

- Crystallographic Studies : Resolve the target compound’s crystal structure to validate packing interactions .

- SAR Studies : Systematically modify substituents (e.g., replacing bromine with trifluoromethyl) to optimize pharmacokinetic properties .

Biological Activity

N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activities against various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,6-dimethylpyrimidin-4-amine with brominated phenyl groups. The structural formula can be represented as follows:

This compound features a bromine atom on the phenyl ring, which may enhance its biological activity through electronic effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives with similar structures have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds typically range from 100 to 400 µg/mL .

Table 1: Antimicrobial Activity of Similar Compounds

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound A | 200 | E. coli |

| Compound B | 150 | S. aureus |

| Compound C | 300 | C. albicans |

These findings suggest that the introduction of halogen substituents like bromine can significantly influence the antimicrobial efficacy of pyrimidine derivatives.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Molecular docking studies indicate that this compound can effectively inhibit acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease. The presence of the bromine atom may enhance binding affinity through steric interactions .

Table 2: Inhibition Potency Against AChE

| Compound | % Inhibition at 50 µM |

|---|---|

| This compound | 39.72 ± 1.67% |

| Compound D | 35.58 ± 4.63% |

| Compound E | 40.72 ± 1.86% |

The results indicate that structural modifications can lead to varying degrees of enzyme inhibition, highlighting the importance of optimizing substituents for enhanced biological activity.

Case Studies

- Study on Antimicrobial Properties : A recent study synthesized several pyrimidine derivatives and evaluated their antimicrobial activities against various strains. Among them, a compound with a similar structure to this compound showed significant inhibition against E. coli and S. aureus at concentrations as low as 150 µg/mL .

- Enzyme Inhibition Research : In another study focused on enzyme inhibition, derivatives were tested for their ability to inhibit AChE and butyrylcholinesterase (BChE). The results indicated that compounds with larger lipophilic groups exhibited better inhibitory effects due to enhanced hydrophobic interactions within the enzyme's active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.